molecular formula C10H18N2O B13253919 1-[2-Hydroxy-3-(methylamino)propyl]cyclopentane-1-carbonitrile

1-[2-Hydroxy-3-(methylamino)propyl]cyclopentane-1-carbonitrile

Cat. No.: B13253919
M. Wt: 182.26 g/mol
InChI Key: DXGHRADBDOXREG-UHFFFAOYSA-N
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Description

1-[2-Hydroxy-3-(methylamino)propyl]cyclopentane-1-carbonitrile is a chemical compound with the molecular formula C10H18N2O. It is known for its unique structure, which includes a cyclopentane ring substituted with a hydroxy group, a methylamino group, and a carbonitrile group. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Hydroxy-3-(methylamino)propyl]cyclopentane-1-carbonitrile typically involves multiple steps. One common method includes the reaction of cyclopentanone with hydroxylamine to form cyclopentanone oxime. This intermediate is then subjected to a Beckmann rearrangement to yield the corresponding amide. The amide is subsequently reduced to the amine, which is then reacted with formaldehyde and hydrogen cyanide to introduce the carbonitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and high-pressure conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-[2-Hydroxy-3-(methylamino)propyl]cyclopentane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Primary or secondary amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

1-[2-Hydroxy-3-(methylamino)propyl]cyclopentane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as its role in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-Hydroxy-3-(methylamino)propyl]cyclopentane-1-carbonitrile involves its interaction with specific molecular targets. The hydroxy and methylamino groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The carbonitrile group can participate in nucleophilic addition reactions, modifying the function of target molecules. These interactions can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-[2-Hydroxy-3-(methylamino)propyl]cyclohexane-1-carbonitrile: Similar structure but with a cyclohexane ring.

    1-[2-Hydroxy-3-(methylamino)propyl]cyclopentane-1-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.

Uniqueness

1-[2-Hydroxy-3-(methylamino)propyl]cyclopentane-1-carbonitrile is unique due to its specific combination of functional groups and ring structure. This uniqueness allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

1-[2-hydroxy-3-(methylamino)propyl]cyclopentane-1-carbonitrile

InChI

InChI=1S/C10H18N2O/c1-12-7-9(13)6-10(8-11)4-2-3-5-10/h9,12-13H,2-7H2,1H3

InChI Key

DXGHRADBDOXREG-UHFFFAOYSA-N

Canonical SMILES

CNCC(CC1(CCCC1)C#N)O

Origin of Product

United States

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